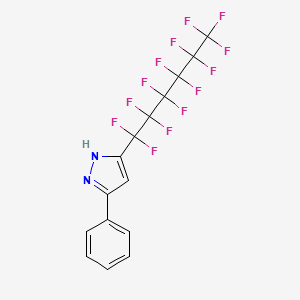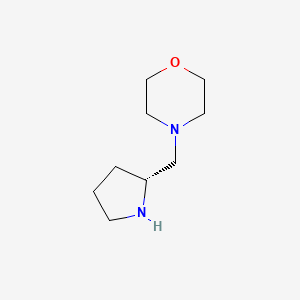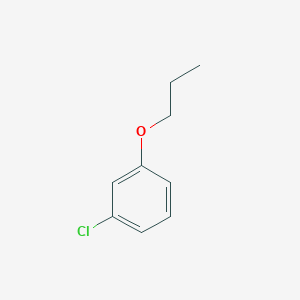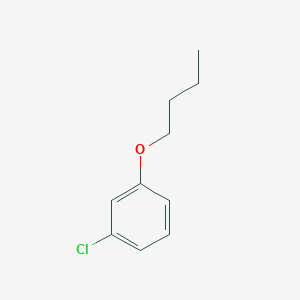
6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin
Overview
Description
3-Fluoro-4-methoxyphenylboronic acid is a chemical compound with the linear formula FC6H3(OCH3)B(OH)2 . It’s a highly valuable building block in organic synthesis .
Synthesis Analysis
This compound can be used as a reactant for the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, and Ruthenium-catalyzed arylation reactions . It can also be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Molecular Structure Analysis
The molecular weight of 3-Fluoro-4-methoxyphenylboronic acid is 169.95 . The SMILES string for this compound is COc1ccc(cc1F)B(O)O .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 206-211 °C (lit.) . It has an assay of ≥95% .Mechanism of Action
The mechanism of action of 6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin varies depending on its application. In anticancer research, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In antimicrobial and antiviral research, it has been shown to inhibit the growth of bacteria and viruses by disrupting their cellular processes. In enzyme inhibitory research, it has been shown to bind to the active site of enzymes and inhibit their activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In anticancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In antimicrobial and antiviral research, it has been shown to inhibit the growth of bacteria and viruses. In enzyme inhibitory research, it has been shown to inhibit the activity of enzymes. In addition, it has been shown to have fluorescent properties, which make it useful as a probe for the detection of biological molecules.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin in lab experiments is its broad range of applications. It can be used in various fields of scientific research, including medicinal chemistry, biochemistry, and material science. Another advantage is its fluorescent properties, which make it useful as a probe for the detection of biological molecules. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin. One direction is to study its potential as a therapeutic agent for the treatment of cancer, bacterial infections, and viral infections. Another direction is to explore its potential as a fluorescent probe for the detection of biological molecules. Additionally, research can be done to improve the synthesis method and increase the yield of the reaction. Finally, further studies can be conducted to investigate the mechanism of action of this compound in different applications.
Scientific Research Applications
6-Fluoro-3-(4-methoxyphenyl)-4-methylcoumarin has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antiviral activities. In biochemistry, it has been studied for its enzyme inhibitory properties and as a fluorescent probe for the detection of biological molecules. In material science, it has been studied for its optical and electronic properties.
properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-10-14-9-12(18)5-8-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKUHVQDDLNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



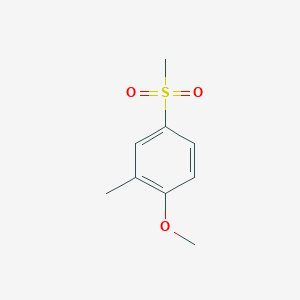
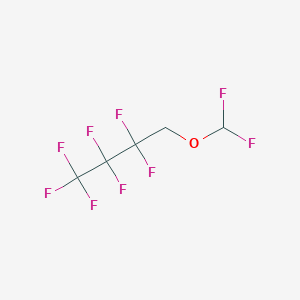
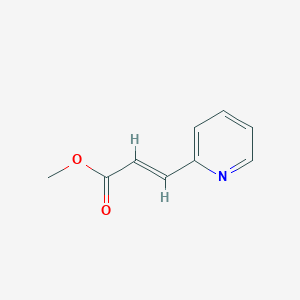
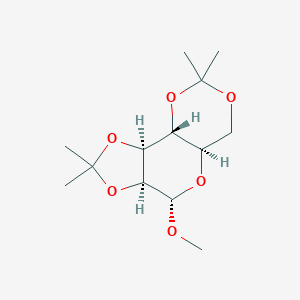
![1-[3-(Difluoromethyl)-5-phenylpyrazol-1-yl]ethanone](/img/structure/B3042112.png)

